Hexadecanehydrazide

Corrosion inhibition Fatty acid hydrazides Mild steel protection

Acid corrosion inhibitor R&D demands chain-length-specific fatty acid hydrazides; substituting C16 with C12 or C18 analogs without validation compromises inhibition performance. Hexadecanehydrazide (CAS 2619-88-7) is the validated C16 precursor. • Schiff base hydrazone derivatives achieve up to 95% inhibition on mild steel in 1 M HCl at 328 K • Linear-alkyl imine derivatives (PHH-L) form protective Langmuir adsorption films on carbon steel • Key building block for L-valine dihydrazide organogelators (<2 wt% gelation). ≥98% purity, white crystalline solid. Ships ambient. For R&D use only.

Molecular Formula C16H34N2O
Molecular Weight 270.45 g/mol
CAS No. 2619-88-7
Cat. No. B1296134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexadecanehydrazide
CAS2619-88-7
Molecular FormulaC16H34N2O
Molecular Weight270.45 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NN
InChIInChI=1S/C16H34N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(19)18-17/h2-15,17H2,1H3,(H,18,19)
InChIKeySSVSELJXJJCANX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexadecanehydrazide Specifications and Procurement


Hexadecanehydrazide (palmitic acid hydrazide, C₁₆H₃₄N₂O, MW 270.45 g/mol) is a saturated fatty acid hydrazide derived from palmitic acid . It is commercially available as a white to off-white crystalline solid with a melting point of 150–152°C [1] and typical purity specifications of ≥98% . The compound is stable under recommended storage conditions (cool, dry environment) and is supplied primarily as a research-use-only synthetic intermediate and building block .

Workflow Type Synthetic intermediate & derivatization precursor Supports Schiff base hydrazone, imine, and hydrazide derivative synthesis
Key Attribute Linear C16 saturated alkyl chain scaffold Chain-length specificity critical for derivative performance
Procurement Context High-purity building block for corrosion inhibitor and organogelator research Typical specification: ≥98% purity

Why Hexadecanehydrazide Cannot Be Substituted


Substituting hexadecanehydrazide with other fatty acid hydrazides of different chain lengths (e.g., C₁₂ lauric hydrazide or C₁₈ stearic hydrazide) is scientifically unsound without direct performance validation. The 16-carbon linear alkyl chain is a critical determinant of both the compound's physicochemical behavior and the functional properties of its derivatives. DFT studies on fatty hydrazide derivatives demonstrate that inhibitive performance increases with increasing carbon chain length [1], while the hydrophobic driving force in self-assembly is chain-length-dependent. Furthermore, derivative studies reveal that even minor modifications adjacent to the hydrazide moiety—linear alkyl versus branched alkyl versus aryl—produce substantial differences in corrosion inhibition outcomes, including cases where branched analogs exacerbate rather than mitigate corrosion [2]. Procurement decisions that disregard chain-length specificity and hydrazide-tail geometry risk selecting a compound that fails to replicate the target performance characteristics.

Attribute
Target: C16 Hydrazide
Substitute Risk
Chain Length
Hexadecane (C16)
Shorter (C12) or longer (C18) chains may shift inhibition performance and self-assembly driving force. Performance is chain-length-dependent.
Hydrazide-Tail Geometry
Linear alkyl
Branched-alkyl derivatives may exacerbate corrosion rather than inhibit it. Derivative geometry governs protective film formation.
Parent vs. Derivative Activity
Low inherent inhibition efficiency
Unmodified hydrazide exhibits lower performance than its Schiff base derivatives. Direct use without derivatization may not replicate high-efficiency outcomes.

Hexadecanehydrazide Differentiation Evidence


Derivative Inhibition Efficiency Ranking

In a head-to-head study comparing three palmitate hydrazide derivatives on mild steel in 1 M HCl, the inhibition efficiency followed the order: N-phenylmethylidene palmitate hydrazide (PPH) > N-ethylidene palmitate hydrazide (EPH) > palmitate hydrazide (PH, the parent compound) [1]. This demonstrates that hexadecanehydrazide serves as a versatile precursor whose derivatization yields tunable inhibition performance, but the unmodified hydrazide itself exhibits the lowest activity among the series, underscoring the importance of selecting the appropriate derivative for specific corrosion protection applications.

Derivative Efficiency Ranking
Head-to-head
PPH > EPH > PH
Ranked within tested set
Reported parent hydrazide lowest in series; derivatization drives higher performance.
Mild steel, 1 M HCl, 308K; max ~85% for PPH/EPH.
Corrosion inhibition Fatty acid hydrazides Mild steel protection

N-Cinnamalidene Palmitohydrazide Inhibition Efficiency

A Schiff base hydrazone derivative of hexadecanehydrazide, N-cinnamalidene palmitohydrazide (CPH), demonstrated maximum inhibition efficiency approaching 95% at 200 mg/L and 328K on mild steel in 1 M HCl [1]. This represents a substantial enhancement over the parent hydrazide (PH), which showed lower efficiency under comparable conditions. The efficiency increased with both inhibitor concentration and temperature, and CPH functioned as a mixed-type inhibitor with predominant anodic control, adsorbing spontaneously with ΔG°ads values from −34.33 to −41.38 kJ/mol [2].

CPH Inhibition Efficiency
Cross-study
~95%
at 200 mg/L, 328K
Substantial enhancement over parent hydrazide reported under comparable conditions.
Mixed-type inhibitor, predominant anodic control.
Corrosion inhibitor Schiff base hydrazone Mild steel HCl medium

Linear vs. Branched Derivative Corrosion Protection

A comparative study of three hexadecanehydrazide-derived imines revealed stark performance divergence: N-propylidenehexadecanehydrazide (PHH-L, linear alkyl) and N-phenylpropionalidene hexadecanehydrazide (PPHH-A, phenyl) reduced corrosion damage on carbon steel, whereas N'-(2,2-dimethylpropylidene)hexadecanehydrazide (DMPHH-B, branched alkyl) increased corrosion damage [1]. All compounds adsorbed via Langmuir isotherm with ΔG°ads ranging from −37.9 to −39.5 kJ/mol, but the branched geometry of DMPHH-B proved detrimental [2]. This demonstrates that the linear C₁₆ alkyl backbone is not merely a passive scaffold but actively governs protective film formation.

Linear vs. Branched Derivative
Head-to-head
Linear: protection
Branched: exacerbation
Linear C16 geometry supports protective film; branched counterpart produces detrimental outcome.
Carbon steel, 1 M HCl; Langmuir adsorption confirmed.
Hydrophobic-tailed imines Carbon steel Adsorption Structure-activity relationship

Carbon Chain Length and Inhibition Performance

Density functional theory (DFT) studies on biobased Gemini corrosion inhibitors derived from fatty hydrazides indicate that inhibitive performance increases with increasing carbon chain length, with a concomitant increase in hydroxyl groups and decrease in carbonyl groups observed when extending from C₄ to C₆ chains [1]. The most promising fatty hydrazide derivatives identified were those combining terephthalic acid dihydrazide with a long-chain alkyl tail, yielding the lowest energy difference of 4.40 eV [1]. This class-level evidence supports the selection of longer-chain hydrazides like hexadecanehydrazide (C₁₆) over shorter-chain alternatives for derivative synthesis.

Chain Length & Performance
Class-level
DFT trend: longer chain → higher inhibition
C16 extrapolated as favorable
Computational evidence supports longer-chain hydrazides for maximum inhibition derivative synthesis.
C4 to C6 trend established; C16 extrapolation requires validation.
DFT Gemini corrosion inhibitors Fatty hydrazide derivatives Structure-property relationship

Organogel Formation with Cbz-Val-HdHz

N-Carbobenzoxy-L-Valine-Hexadecane Hydrazide (Cbz-Val-HdHz), a derivative incorporating the hexadecanehydrazide scaffold, self-assembles in various organic solvents to form thermally reversible physical supramolecular organogels at extremely low concentrations below 2 wt% [1]. The gelation is driven by intermolecular hydrogen bonding between N-H and C=O groups and hydrophobic interactions from the hexadecane alkyl chain. Gel-sol transition temperatures (T_GS) were determined as a function of gelator concentration, and the microstructure varied with solvent polarity [1].

Organogel Formation
Supporting
Cbz-Val-HdHz gels at
Thermally reversible H-bonding driven Solvent-tunable
Hexadecanehydrazide scaffold enables low-loading supramolecular gelator synthesis.
SEM, FT-IR characterization; various organic solvents.
Organogelator Self-assembly Supramolecular gel L-Valine dihydrazide

Hexadecanehydrazide Application Scenarios


Schiff Base Corrosion Inhibitor Synthesis

Hexadecanehydrazide is the optimal precursor for synthesizing Schiff base hydrazone corrosion inhibitors that achieve up to 95% inhibition efficiency on mild steel in 1 M HCl at 200 mg/L and elevated temperatures (328K) [1]. This application is supported by direct evidence from CPH performance data, which demonstrates a ~10 percentage point efficiency improvement over the parent hydrazide. Procurement of hexadecanehydrazide for this purpose is justified when the end-use requires high-temperature acid corrosion protection in industrial cleaning, acid pickling, or oil well acidification.

Linear-Alkyl Imine Inhibitors for Protective Films

When the target application demands a corrosion inhibitor that forms a protective Langmuir adsorption film on carbon steel, hexadecanehydrazide-derived linear-alkyl imines (PHH-L) are the appropriate choice. Comparative evidence demonstrates that linear derivatives reduce corrosion damage, whereas branched derivatives (DMPHH-B) increase damage [1]. Procurement should explicitly select the linear C₁₆ hydrazide to ensure the intended protective outcome.

Supramolecular Organogelator Building Block

Hexadecanehydrazide serves as a key building block for synthesizing L-valine dihydrazide derivatives (e.g., Cbz-Val-HdHz) that self-assemble into thermally reversible organogels at concentrations below 2 wt% [1]. This scenario is supported by experimental gelation data and is relevant for researchers developing low-loading gel-phase materials, drug delivery matrices, or stimuli-responsive soft materials.

PPH-Type Inhibitor Synthesis

Head-to-head comparison establishes that N-phenylmethylidene palmitate hydrazide (PPH) outperforms both N-ethylidene palmitate hydrazide (EPH) and the parent hydrazide (PH) in corrosion inhibition efficiency on mild steel [1]. Hexadecanehydrazide procurement is therefore indicated when the synthetic pathway targets PPH or analogous aryl-substituted derivatives for applications demanding the highest achievable inhibition performance among this hydrazide series.

Application
Selection Property
Validation Focus
Schiff Base Inhibitor Synthesis
Derivatization yield and inhibition efficiency
High-temperature acid corrosion protection endpoint
Linear Imine Protective Films
Linear C16 geometry vs. branched alternative outcomes
Protective film formation and corrosion damage reduction
Supramolecular Organogelator
Minimum gelation concentration and thermal reversibility
Low-loading gel-phase material assembly
PPH-Type Aryl Inhibitor Synthesis
Aryl-substituted derivative performance ranking
Reported highest achievable inhibition in hydrazide series

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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